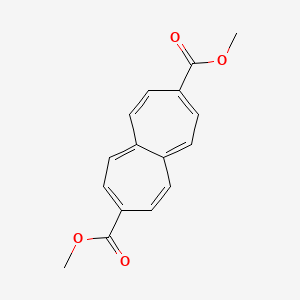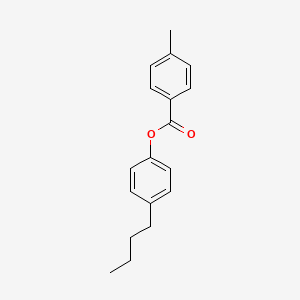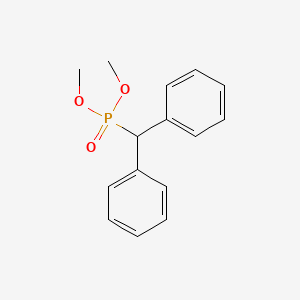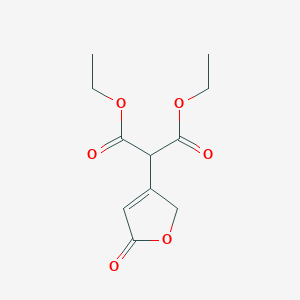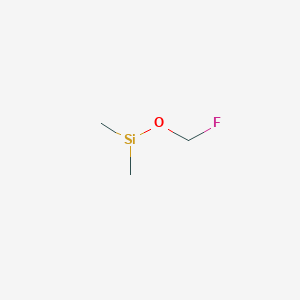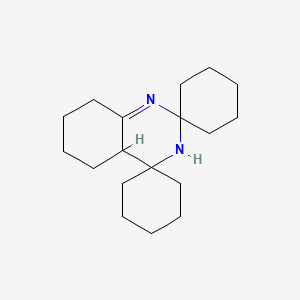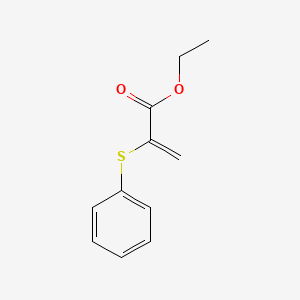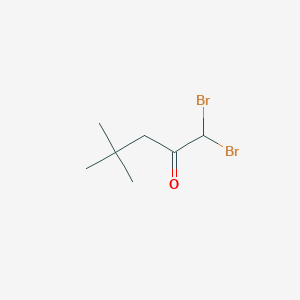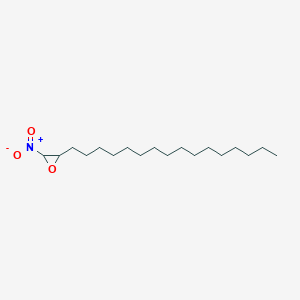![molecular formula C17H15NS B14632796 {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile CAS No. 56096-76-5](/img/structure/B14632796.png)
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile is an organic compound that features a unique structure combining an indene moiety with a phenylacetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile typically involves multiple steps. One common method starts with the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) produces the desired amine, which is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in the presence of a catalyst for halogenation; concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
{2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Known for its antibacterial and antifungal properties.
1-(2,3-Dihydro-1H-inden-5-yl)ethanone: Used in various chemical syntheses.
Uniqueness
What sets {2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]phenyl}acetonitrile apart is its unique combination of an indene moiety with a phenylacetonitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56096-76-5 |
|---|---|
Formule moléculaire |
C17H15NS |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
2-[2-(2,3-dihydro-1H-inden-5-ylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H15NS/c18-11-10-14-4-1-2-7-17(14)19-16-9-8-13-5-3-6-15(13)12-16/h1-2,4,7-9,12H,3,5-6,10H2 |
Clé InChI |
KFFVXDPLKUOEMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
